2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-(1H-pyrazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2S/c10-8-3-1-2-4-9(8)16(14,15)13-7-5-11-12-6-7/h1-6,13H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIBJPIYOXRHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153206-27-9 | |
| Record name | 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide generally involves the nucleophilic substitution reaction between 2-fluorobenzenesulfonyl chloride and a pyrazole-containing amine. The amine component is often a pyrazolylmethanamine derivative, which reacts with the sulfonyl chloride under mild conditions to form the sulfonamide bond.
Detailed Synthetic Procedure
A representative synthesis reported involves the following steps:
-
- Starting materials: 2-fluorobenzenesulfonyl chloride and N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.
- Solvent: Methylene chloride (0.2 M concentration).
- Base: Trimethylamine (approximately 1.0 mmol).
- Reaction temperature: Room temperature.
- Reaction time: 12 hours.
-
- To a solution of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine in methylene chloride, trimethylamine is added as a base.
- 2-fluorobenzenesulfonyl chloride (0.26 mmol) is added dropwise to the stirred solution.
- The reaction mixture is stirred at room temperature for 12 hours to allow complete conversion.
- Upon completion, the mixture is washed sequentially with 5% sodium bicarbonate solution, 1 M hydrochloric acid, and saturated sodium chloride solution to remove impurities and excess reagents.
- The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude residue is purified by column chromatography using a chloroform:methanol (9:1 v/v) eluent to afford the target sulfonamide compound.
-
- Yield: Approximately 38%.
- Melting point: 72–74°C.
- Characterization includes ^1H NMR and high-resolution mass spectrometry (HRMS-ESI), confirming the molecular structure and purity.
This method is adaptable to various pyrazole derivatives and substituted benzenesulfonyl chlorides, allowing the synthesis of a series of analogues with different substitutions on the phenyl ring or pyrazole moiety.
Alternative Synthetic Routes
Other synthetic approaches involve the preparation of pyrazole intermediates via condensation reactions followed by sulfonylation:
Preparation of Pyrazole Intermediates:
- Chalcones are synthesized by aldol condensation of substituted aromatic aldehydes with acetophenones in ethanol using catalytic sodium hydroxide.
- The chalcones then react with 4-hydrazinobenzenesulfonamide hydrochloride in acetic acid under reflux for extended periods (e.g., 72 hours) to form pyrazole-based benzenesulfonamide derivatives.
- The products are isolated by precipitation, filtration, and purification via column chromatography.
While this method is more general for pyrazole benzenesulfonamides, it can be adapted to incorporate fluorine substituents on the benzene sulfonamide moiety by using the corresponding fluorinated sulfonyl chlorides.
Comparative Data Table of Preparation Parameters
Research Findings and Notes on Preparation
- The direct sulfonylation method is straightforward and suitable for synthesizing various analogues by simply changing the sulfonyl chloride or the pyrazolylamine starting material.
- The reaction proceeds efficiently under mild conditions without the need for elevated temperatures or prolonged reaction times.
- Purification by column chromatography is effective in isolating the desired sulfonamide with good purity.
- The chalcone condensation method followed by sulfonylation is more time-consuming but allows for the introduction of diverse substituents on the pyrazole ring and the aromatic system.
- Both methods require careful control of reaction conditions to avoid side reactions such as hydrolysis of sulfonyl chlorides or over-alkylation.
- Characterization data including NMR and HRMS are essential to confirm the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . This inhibition can affect various biochemical pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3,4-Oxadiazole Thioethers ()
- Structural Differences : Replace the sulfonamide group with oxadiazole and thioether linkages.
- Activity : Exhibit broad-spectrum fungicidal activity (e.g., >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani) and herbicidal effects, attributed to SDH binding via carbonyl interactions .
- Advantage Over Target Compound : Proven activity and mechanistic clarity via molecular docking (PDB: 2FBW).
1,3,4-Thiadiazole Derivatives ()
- Structural Differences : Thiadiazole core instead of benzene-sulfonamide.
- Activity : Antimicrobial effects against E. coli and B. mycoides, likely due to electron-withdrawing nitro groups enhancing membrane disruption.
- Limitation vs.
Zelenirstat ()
- Structural Differences : Dichlorobenzene, extended piperazinyl-pyridinyl substituents.
- Activity : Anticancer via N-myristoyltransferase (NMT) inhibition, a distinct target from SDH or antimicrobial pathways.
- Therapeutic Relevance : Highlights sulfonamide versatility in targeting diverse enzymes through substituent engineering.
Halogen-Substituted Sulfonamide Pesticides ()
- Similarity : Shared sulfonamide-pyrazole scaffold.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Pyrazole rings generally resist oxidative metabolism, contrasting with thiadiazole derivatives, which may undergo faster degradation .
Biological Activity
2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 4-amino-1H-pyrazole. This process allows for the introduction of the sulfonamide group, which is known for enhancing biological activity. The molecular structure can be depicted as follows:
Biological Activity Overview
The biological activity of 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide has been evaluated against various pathogens and cancer cell lines. The following sections detail its effects on specific diseases.
Antileishmanial Activity
Recent studies have shown that derivatives of pyrazole-based sulfonamides exhibit significant antileishmanial activity. For instance, compounds structurally similar to 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide were tested against Leishmania infantum and Leishmania amazonensis. Results indicated that some derivatives had IC50 values comparable to pentamidine, a standard treatment for leishmaniasis, but with lower cytotoxicity towards mammalian cells .
Table 1: Antileishmanial Activity of Pyrazole Derivatives
| Compound | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) |
|---|---|---|
| 2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide | TBD | TBD |
| Compound 3b | 0.059 | 0.070 |
| Compound 3e | 0.065 | 0.072 |
Antimicrobial Properties
The pyrazole nucleus is associated with a broad spectrum of biological activities, including antimicrobial effects. Studies have demonstrated that compounds containing the pyrazole ring exhibit significant antibacterial and antifungal properties. For example, derivatives have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide | E. coli | TBD |
| Compound A | S. aureus | TBD |
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory activities. Research indicates that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .
Table 3: Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |
|---|---|---|
| 2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide | TBD | TBD |
| Dexamethasone (standard) | 76% | 86% |
Case Studies
Several case studies highlight the efficacy of pyrazole-based compounds in clinical settings:
- Case Study on Leishmaniasis Treatment : A study evaluated the effectiveness of various pyrazole derivatives in treating leishmaniasis in animal models, showing promising results with reduced side effects compared to traditional treatments.
- Clinical Trials for Anti-inflammatory Agents : Clinical trials involving pyrazole derivatives demonstrated significant reductions in inflammation markers in patients with rheumatoid arthritis.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide, and what are the critical reaction parameters?
The synthesis typically involves coupling a fluorinated benzene sulfonyl chloride with a 1H-pyrazol-4-amine derivative under basic conditions. Key steps include controlling reaction temperature (0–5°C for exothermic sulfonamide bond formation) and using solvents like dichloromethane or THF. Purification often employs column chromatography with gradients of ethyl acetate/hexane. Intermediate characterization via -NMR and LC-MS is essential to confirm regioselectivity, particularly to avoid N-substitution at alternative pyrazole positions .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide?
X-ray crystallography is pivotal for resolving the compound’s conformation, including the dihedral angle between the benzene and pyrazole rings. Single-crystal diffraction (SC-XRD) data collected at 100 K using Mo-Kα radiation ( Å) can confirm hydrogen bonding patterns, such as interactions between the sulfonamide NH and fluorine atoms. Complementary techniques like -NMR and IR spectroscopy validate electronic environments and functional group presence .
Q. What preliminary biological assays are recommended to screen the activity of 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide?
Initial screening should focus on enzyme inhibition assays (e.g., NaV1.7 for ion channel targeting) using patch-clamp electrophysiology or fluorescence-based flux assays. Cell viability assays (MTT or CellTiter-Glo®) in relevant cell lines (e.g., HEK293 expressing NaV1.7) can assess cytotoxicity. Dose-response curves (0.1–100 µM) with IC calculations provide preliminary potency data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the selectivity of 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide derivatives for NaVinhibition?
Modifications at the pyrazole N1 position (e.g., introducing bulky substituents) or benzene ring fluorination patterns can enhance selectivity. Computational docking into NaV1.7’s voltage-sensing domain (PDB: 5EK0) identifies key interactions. For example, replacing the 2-fluoro group with chloro may improve hydrophobic contacts, while adding methoxy groups at the benzene para-position reduces off-target binding to NaV1.5. In vitro metabolic stability assays (e.g., liver microsomes) guide pharmacokinetic optimization .
Q. What experimental strategies address discrepancies in biological activity data across assay platforms?
Discrepancies may arise from differences in membrane potential dye sensitivity (e.g., FLIPR vs. manual patch-clamp). Normalize data using internal controls (e.g., tetrodotoxin for NaV1.7). Validate hits with orthogonal assays, such as radioligand binding (e.g., -saxitoxin displacement) or ion flux measurements. Statistical analysis (e.g., Bland-Altman plots) quantifies inter-assay variability .
Q. How can metabolic stability and cytochrome P450 (CYP) inhibition concerns be mitigated during lead optimization?
Incorporate deuterium at metabolically labile sites (e.g., pyrazole methyl groups) to reduce clearance. Replace aryl ethers with bioisosteres like thioethers or cyclopropyl groups to minimize CYP3A4 inhibition. Human liver microsome (HLM) assays (0.5 mg/mL protein, 1 µM substrate) quantify intrinsic clearance. Clinical microdose studies (e.g., -labeled compound) predict human pharmacokinetics .
Q. What safety protocols are critical for handling 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide in laboratory settings?
Use fume hoods for synthesis and weighing. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Store the compound in airtight containers at –20°C under nitrogen to prevent hydrolysis. Dispose of waste via incineration (≥1000°C) to avoid environmental release. Regularly monitor airborne particulate levels using NIOSH Method 0600 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
